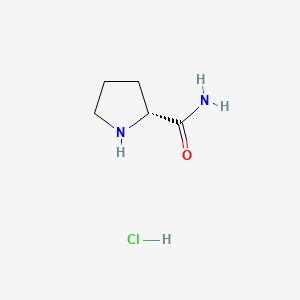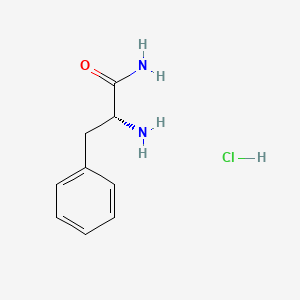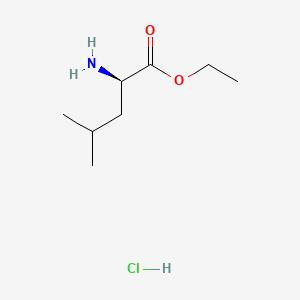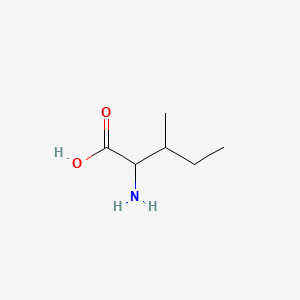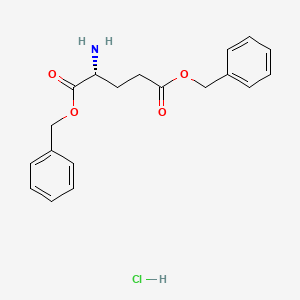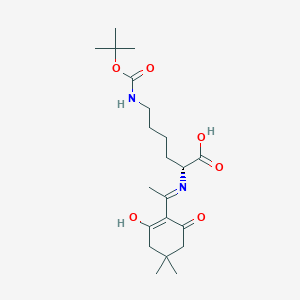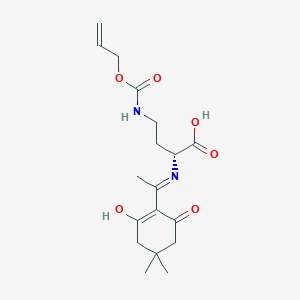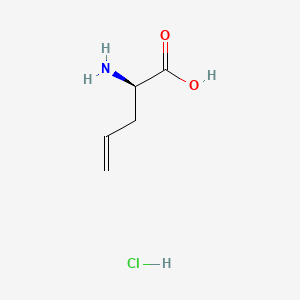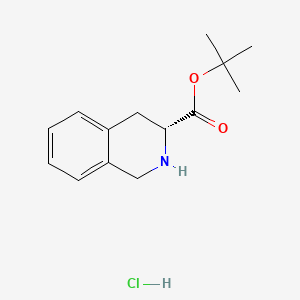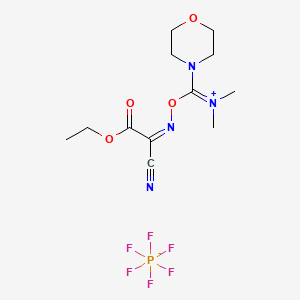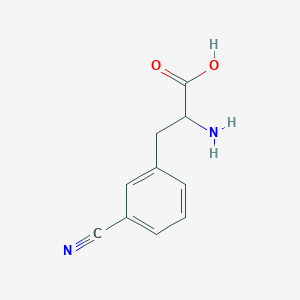
2-amino-3-(3-cyanophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-cyanophenylalanine (3-CPA), is an amino acid found in nature and is also used in a wide range of scientific research applications. It is a derivative of phenylalanine and is one of the few amino acids that contain a cyano group. 3-CPA is a very versatile molecule and has been used in a variety of fields, from biochemistry to medicine.
科学的研究の応用
Enantiomer Synthesis and Protection : The synthesis and separation of enantiomers of related compounds, including the protection of these amino acids using Boc and Fmoc-protected derivatives, is a significant area of research. This process is crucial for developing pharmaceutical and biological applications (Solymár, Kanerva, & Fülöp, 2004).
Synthesis of Agonists : The compound has been used in the synthesis of novel agonists, like CYM-5442, through various organic reactions. This synthesis approach is noted for its economic efficiency and simplicity, making it significant in drug development (Zhao Tian-tia, 2014).
Bioavailability Studies in Primates : The related compound, 2-Amino-3-(methylamino)propanoic acid (BMAA), has been studied for its oral bioavailability in primates. This research is vital for understanding the pharmacokinetics and potential therapeutic applications of similar amino acids (Duncan et al., 1992).
Chemical Reactivity and Drug Design : Computational studies have been conducted to understand the chemical reactivity of related tripeptides. These studies provide valuable insights for drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Corrosion Inhibition : The compound and its derivatives have been evaluated as corrosion inhibitors, particularly for their application in protecting metal surfaces. This research extends the utility of the compound to industrial applications (Gupta et al., 2016).
Synthesis of Platinum Complexes : The compound has been used as a scaffold for synthesizing new platinum complexes with potential anticancer properties. This highlights its importance in developing new chemotherapeutic agents (Riccardi et al., 2019).
Green Chemistry Applications : The compound's derivatives have been synthesized using green chemistry principles, emphasizing the environmental aspect of chemical synthesis (Srivastava et al., 2017).
In Vivo Covalent Bonding in Proteins : The compound's analogs have been genetically encoded to introduce covalent bonds in proteins in vivo, expanding the scope of protein engineering and chemical biology (Liu et al., 2019).
Thermal and Biological Studies : Research on the thermal and biological properties of the compound's chelates with rare earth metals has been conducted, indicating potential applications in material science (Ballal, 2020).
Anti-inflammatory Activities : The compound's derivatives have been studied for their anti-inflammatory activities, highlighting its potential in pharmaceutical formulations (Ren et al., 2021).
特性
IUPAC Name |
2-amino-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63999-80-4 |
Source


|
| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

